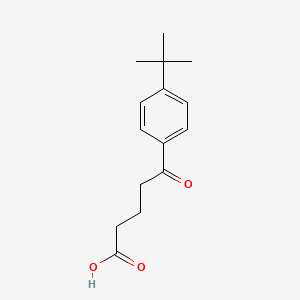

5-(4-tert-Butylphenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality 5-(4-tert-Butylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-tert-Butylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-15(2,3)12-9-7-11(8-10-12)13(16)5-4-6-14(17)18/h7-10H,4-6H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFDWEJUANCIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373831 | |

| Record name | 5-(4-tert-Butylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97692-66-5 | |

| Record name | 5-(4-tert-Butylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-tert-Butylphenyl)-5-oxovaleric Acid (CAS No. 97692-66-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-tert-Butylphenyl)-5-oxovaleric acid, registered under CAS number 97692-66-5, is a ketoacid of significant interest in synthetic organic chemistry and drug discovery. Its molecular structure, featuring a substituted aromatic ring coupled with a flexible carboxylic acid chain, makes it a valuable intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-(4-tert-Butylphenyl)-5-oxovaleric acid are summarized in the table below.

| Property | Value |

| CAS Number | 97692-66-5 |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128-132 °C |

| Boiling Point | 419.2 °C at 760 mmHg (Predicted) |

| Density | 1.071 g/cm³ (Predicted) |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. |

Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

The primary and most efficient method for the synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1]

Reaction Mechanism

The synthesis proceeds via the formation of an acylium ion intermediate. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the glutaric anhydride, facilitating the electrophilic attack on the electron-rich tert-butylbenzene ring. The tert-butyl group is an ortho-, para-directing activator, and due to steric hindrance from the bulky tert-butyl group, the acylation occurs predominantly at the para position.

Caption: Friedel-Crafts acylation workflow for the synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

-

tert-Butylbenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring. Causality: The reaction is exothermic, and slow addition prevents a rapid increase in temperature which could lead to side reactions.

-

Reactant Addition: Dissolve glutaric anhydride in anhydrous DCM and add it dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 10 °C.

-

Aromatic Substrate Addition: To this mixture, add tert-butylbenzene dropwise via the dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Trustworthiness: This step hydrolyzes the aluminum chloride complexes and separates the product into the organic layer.

-

Extraction and Washing: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure 5-(4-tert-Butylphenyl)-5-oxovaleric acid.

Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 3.05 (t, J = 6.6 Hz, 2H, -CH₂-CO-), 2.50 (t, J = 7.2 Hz, 2H, -CH₂-COOH), 2.08 (quint, J = 6.9 Hz, 2H, -CH₂-CH₂-CH₂-), 1.33 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 199.5 (Ar-C=O), 178.9 (-COOH), 156.7 (Ar-C), 134.2 (Ar-C), 128.2 (Ar-CH), 125.5 (Ar-CH), 38.4 (-CH₂-), 35.1 (-C(CH₃)₃), 33.1 (-CH₂-), 31.0 (-C(CH₃)₃), 20.3 (-CH₂-).

Applications in Drug Development and Research

While direct biological activity data for 5-(4-tert-Butylphenyl)-5-oxovaleric acid is not extensively reported in publicly available literature, its structural motifs are present in various biologically active molecules. This suggests its potential as a key building block in medicinal chemistry.

Intermediate for Novel Antimicrobial Agents

Derivatives of related aromatic and heterocyclic compounds have shown promising antimicrobial and antifungal activities.[2][3][4] The presence of the lipophilic tert-butylphenyl group and the carboxylic acid handle for further chemical modification makes 5-(4-tert-Butylphenyl)-5-oxovaleric acid an attractive starting material for the synthesis of novel antimicrobial candidates. The carboxylic acid can be readily converted to amides, esters, and other functionalities to generate a library of compounds for screening.

Caption: Workflow for utilizing 5-(4-tert-Butylphenyl)-5-oxovaleric acid in drug discovery.

Precursor for Bioactive Scaffolds

The core structure of 5-(4-tert-Butylphenyl)-5-oxovaleric acid can be cyclized to form various heterocyclic systems, which are prevalent in many pharmaceuticals. For instance, intramolecular cyclization or condensation reactions with appropriate reagents can lead to the formation of substituted pyridazinones, pyrazolones, or other heterocyclic scaffolds known to possess a wide range of biological activities.

Conclusion

5-(4-tert-Butylphenyl)-5-oxovaleric acid is a readily accessible and versatile chemical intermediate. The robust and well-understood Friedel-Crafts acylation provides a reliable synthetic route to this compound. Its structural features, particularly the combination of a substituted aromatic ring and a reactive carboxylic acid, make it a valuable starting point for the synthesis of diverse molecular architectures. For researchers in drug development, this compound offers a platform for the creation of novel compound libraries, especially in the search for new antimicrobial agents. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a practical resource for scientists working with this valuable chemical entity.

References

-

SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Retrieved January 26, 2026, from [Link]

-

Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. (n.d.). Retrieved January 26, 2026, from [Link]

-

Reactive, spectroscopic and antimicrobial assessments of 5-[(4-methylphenyl) acetamido]-2-(4-tert-butylphenyl)benzoxazole: Combined experimental and computational study. (n.d.). Retrieved January 26, 2026, from [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved January 26, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. (2016). ResearchGate. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). National Center for Biotechnology Information. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. [Link]

- The preparation method of 2, 4- di-t-butyl -5- amino phenols. (n.d.). Google Patents.

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. (2025, January 30). Preprints.org. [Link]

-

Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, November 20). PubMed Central. [Link]

-

Synthesis, Radiolabeling, and Biological Evaluation of 5-Hydroxy-2-[(18)F]fluoroalkyl-tryptophan Analogues as Potential PET Radiotracers for Tumor Imaging. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

- Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid. (n.d.). Google Patents.

-

Synthesis and antimicrobial testing of 5-fluorouracil derivatives. (2023, May 18). PubMed. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. (2025, August 9). ResearchGate. [Link]

-

(PDF) Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved January 26, 2026, from [Link]

- Method of synthesis of isovaleric acid methyl ester. (n.d.). Google Patents.

-

Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-(4-tert-Butylphenyl)-5-oxovaleric Acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-tert-Butylphenyl)-5-oxovaleric acid, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its molecular structure, detail a robust laboratory-scale synthesis protocol, and provide an analysis of its key physicochemical and spectroscopic properties. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel chemical entities.

Introduction and Molecular Structure

5-(4-tert-Butylphenyl)-5-oxovaleric acid, also known by its IUPAC name 5-(4-tert-butylphenyl)-5-oxopentanoic acid, is a ketoacid derivative of valeric acid. The molecule incorporates a 4-tert-butylphenyl group attached to the carbonyl carbon of the pentanoic acid chain. This structural motif, combining a lipophilic tert-butylphenyl group with a hydrophilic carboxylic acid, imparts amphiphilic character to the molecule, making it a versatile building block in organic synthesis.

The presence of both a ketone and a carboxylic acid functional group offers multiple reactive sites for further chemical modifications, such as amidation, esterification, and various condensation reactions. The tert-butyl group, a bulky and electron-donating substituent on the phenyl ring, influences the molecule's steric and electronic properties, which can be strategically utilized in the design of new compounds with specific biological activities.

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value |

| IUPAC Name | 5-(4-tert-butylphenyl)-5-oxopentanoic acid |

| CAS Number | 97692-66-5[1] |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol [1] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |

| InChI Key | AFFDWEJUANCIGY-UHFFFAOYSA-N |

Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

The most direct and efficient method for the synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.

Reaction Principle and Causality

The Friedel-Crafts acylation proceeds via the generation of an acylium ion intermediate from glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich tert-butylbenzene then acts as a nucleophile, attacking the acylium ion. The tert-butyl group is an ortho-, para-directing activator due to its electron-donating inductive effect and hyperconjugation. However, due to the significant steric hindrance of the tert-butyl group, the acylation occurs predominantly at the para position, leading to the desired 4-substituted product with high regioselectivity. The choice of a solvent such as dichloromethane or nitrobenzene is critical; it must be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid catalyst.

Detailed Experimental Protocol

Materials:

-

tert-Butylbenzene

-

Glutaric anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether

-

Hexane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (for HCl gas), add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. To the dropping funnel, add a solution of glutaric anhydride (1.0 equivalent) and tert-butylbenzene (1.1 equivalents) in anhydrous dichloromethane.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, to yield 5-(4-tert-Butylphenyl)-5-oxovaleric acid as a solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following data, while not all from direct experimental measurement on the target molecule due to limited public availability, are based on reliable predictions and data from closely related analogs.

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source/Method |

| Appearance | White to off-white solid | Predicted |

| Melting Point | 125-129 °C | Predicted |

| Boiling Point | 419.2 °C at 760 mmHg | Predicted[2] |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. | Predicted |

Spectroscopic Data Analysis

Spectroscopic analysis provides a fingerprint of the molecule, confirming the presence of key functional groups and the overall molecular structure.

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the protons of the tert-butyl group.

Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

7.95 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the carbonyl group.

-

7.50 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the carbonyl group.

-

3.05 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the ketone (C4-H₂).

-

2.50 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the carboxylic acid (C2-H₂).

-

2.10 (p, J = 6.6 Hz, 2H): Methylene protons at the C3 position.

-

1.35 (s, 9H): Protons of the tert-butyl group.

-

11.5-12.5 (br s, 1H): Carboxylic acid proton (this signal is often broad and may exchange with D₂O).

The carbon-13 NMR spectrum will confirm the presence of all 15 carbon atoms in their unique chemical environments.

Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

-

200.0: Ketone carbonyl carbon (C5).

-

178.0: Carboxylic acid carbonyl carbon (C1).

-

156.0: Aromatic carbon attached to the tert-butyl group.

-

134.0: Aromatic carbon ipso to the acyl group.

-

128.5 (2C): Aromatic CH carbons ortho to the acyl group.

-

125.5 (2C): Aromatic CH carbons meta to the acyl group.

-

38.0: Methylene carbon adjacent to the ketone (C4).

-

35.0: Quaternary carbon of the tert-butyl group.

-

33.0: Methylene carbon adjacent to the carboxylic acid (C2).

-

31.0 (3C): Methyl carbons of the tert-butyl group.

-

20.0: Methylene carbon at the C3 position.

The IR spectrum is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule.

Key IR Absorption Bands (cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid dimer.

-

2960-2870: C-H stretching of the alkyl groups.

-

1710 (sharp, strong): C=O stretch of the carboxylic acid.

-

1685 (sharp, strong): C=O stretch of the aryl ketone.

-

1605, 1570: C=C stretching of the aromatic ring.

-

1420, 1300: In-plane O-H bend and C-O stretch of the carboxylic acid.

-

840: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

M⁺ at m/z 248: The molecular ion peak.

-

m/z 233: Loss of a methyl group ([M-15]⁺).

-

m/z 191: Alpha-cleavage with loss of the propanoic acid moiety.

-

m/z 163: Acylium ion [ (CH₃)₃C-C₆H₄-C≡O ]⁺, a prominent peak resulting from cleavage of the bond between C4 and C5.

-

m/z 57: tert-Butyl cation [(CH₃)₃C]⁺.

Applications in Research and Drug Development

5-(4-tert-Butylphenyl)-5-oxovaleric acid serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The presence of the carboxylic acid and ketone functionalities allows for its incorporation into a variety of molecular scaffolds.

-

Building Block for Heterocyclic Synthesis: The dicarbonyl nature of this molecule (after conversion of the carboxylic acid to a more reactive derivative) makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules.

-

Derivatives with Potential Pharmacological Activity: The 4-tert-butylphenyl moiety is found in a number of biologically active compounds. Derivatives of 5-(4-tert-Butylphenyl)-5-oxovaleric acid could be synthesized and screened for a range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, related tert-butyl phenol compounds have shown antioxidant and antimicrobial properties[3].

-

Pro-drugs and Linkers: The carboxylic acid group can be used to link the molecule to other pharmacophores or to create pro-drugs with modified solubility and pharmacokinetic profiles.

The logical progression from this ketoacid to a potential drug candidate is outlined in the following diagram:

Conclusion

5-(4-tert-Butylphenyl)-5-oxovaleric acid is a readily accessible and versatile chemical building block. Its synthesis via Friedel-Crafts acylation is a reliable and scalable method. The presence of multiple functional groups and a distinct lipophilic domain makes it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this valuable compound.

References

-

GlobalChemMall. (n.d.). 5-(4-tert-butylphenyl)-5-oxopentanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

-

A. O. Abdul-Hafeez, et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health. Retrieved from [Link]

-

GlobalChemMall. (n.d.). 5-(4-tert-butylphenyl)-5-oxopentanoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in organic synthesis. The primary focus is on the robust and widely applicable Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines the necessary procedures for purification and characterization of the final product. Safety considerations and key physicochemical properties of the involved reagents are also presented to ensure safe and efficient execution of the synthesis.

Introduction

5-(4-tert-Butylphenyl)-5-oxovaleric acid is a keto-acid of significant interest in the field of medicinal chemistry and materials science. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecular architectures. The presence of the tert-butyl group can enhance lipophilicity and metabolic stability in drug candidates, a desirable feature in pharmaceutical development. This guide, intended for laboratory chemists and researchers, offers a detailed pathway for the reliable synthesis of this important compound.

Theoretical Framework: The Friedel-Crafts Acylation

The synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid is most commonly achieved through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2] In this specific case, tert-butylbenzene serves as the aromatic substrate and succinic anhydride as the acylating agent, with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), acting as the catalyst.

The reaction proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O-C bond, leading to its cleavage and the formation of a highly electrophilic acylium ion intermediate.

-

Electrophilic Attack: The electron-rich aromatic ring of tert-butylbenzene acts as a nucleophile, attacking the acylium ion. The tert-butyl group is an ortho-, para-directing activator, meaning the acyl group will predominantly add to the position para to the tert-butyl group due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base, typically the [AlCl₃(OH)]⁻ complex formed from trace moisture or during workup, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the aluminum salt of the desired keto-acid.

-

Hydrolysis: Subsequent workup with water and acid hydrolyzes the aluminum salt to afford the final product, 5-(4-tert-Butylphenyl)-5-oxovaleric acid.

Figure 1: Mechanism of the Friedel-Crafts Acylation.

Physicochemical Properties of Reagents

A thorough understanding of the properties of all reagents is paramount for both safety and experimental success.

| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density |

| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 169 | -58 | 0.867 g/mL |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 261 | 119-122 | 1.572 g/cm³ |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 192.4 | 2.48 g/cm³ |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

-

Heating mantle

-

Ice bath

-

Standard laboratory glassware

-

tert-Butylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride

-

Dichloromethane (or another suitable inert solvent like nitrobenzene)

-

Concentrated hydrochloric acid

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Recrystallization solvent (e.g., toluene, heptane, or a mixture)

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask, place anhydrous aluminum chloride (2.2 eq). Equip the flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Solvent and Reactant Addition: Add a suitable inert solvent, such as dichloromethane, to the flask. In the dropping funnel, prepare a solution of tert-butylbenzene (1.0 eq) and succinic anhydride (1.0 eq) in the same solvent.

-

Reaction Initiation: Cool the flask containing the aluminum chloride suspension in an ice bath. Begin to add the solution from the dropping funnel to the stirred suspension slowly. The addition should be exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath. Cautiously and slowly, add crushed ice to the reaction mixture to quench the reaction and hydrolyze the aluminum complexes. This step is highly exothermic and will release HCl gas; therefore, it must be performed in a well-ventilated fume hood.

-

Acidification and Extraction: Add concentrated hydrochloric acid to the mixture to ensure all aluminum salts are dissolved in the aqueous layer. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude 5-(4-tert-Butylphenyl)-5-oxovaleric acid can be purified by recrystallization from a suitable solvent or solvent mixture, such as toluene or heptane, to afford a crystalline solid.

Figure 2: General Experimental Workflow.

Characterization of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets, ~7.4-7.9 ppm), and the aliphatic chain protons (multiplets, ~2.0-3.2 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, the ketone carbonyl carbon (~200 ppm), the carboxylic acid carbonyl carbon (~178 ppm), and the aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the ketone C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1710 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₅H₂₀O₃, 248.32 g/mol ) and characteristic fragmentation patterns. |

Safety and Handling

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[3] It should be handled in a dry environment, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[3] All operations involving anhydrous AlCl₃ should be performed in a fume hood.

-

tert-Butylbenzene: Flammable liquid. Keep away from heat, sparks, and open flames.

-

Succinic Anhydride: Irritant. Avoid contact with skin and eyes.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Conclusion

The Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride provides a reliable and efficient route for the synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid. By carefully controlling the reaction conditions and adhering to the safety precautions outlined in this guide, researchers can consistently obtain this valuable intermediate for their synthetic endeavors. The detailed protocol and characterization data provided herein serve as a robust foundation for the successful synthesis and validation of the target compound.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7922, Succinic anhydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved from [Link]

-

Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(4-tert-Butylphenyl)-5-oxovaleric acid

This guide provides an in-depth analysis of the spectroscopic data for 5-(4-tert-Butylphenyl)-5-oxovaleric acid, a molecule of interest in synthetic chemistry and drug development. The structural elucidation of such compounds is fundamentally reliant on a combination of modern spectroscopic techniques. Herein, we will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of how to obtain and interpret spectroscopic data.

Molecular Structure and Spectroscopic Overview

5-(4-tert-Butylphenyl)-5-oxovaleric acid possesses a unique combination of functional groups: a para-substituted aromatic ring, a ketone, and a carboxylic acid. Each of these moieties imparts a distinct signature in the various spectroscopic analyses, allowing for a detailed and unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 5-(4-tert-Butylphenyl)-5-oxovaleric acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.90 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.50 | Doublet | 2H | Aromatic (meta to C=O) |

| ~3.10 | Triplet | 2H | -CH₂-C=O |

| ~2.50 | Triplet | 2H | -CH₂-COOH |

| ~2.00 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

Interpretation and Causality:

-

Carboxylic Acid Proton (~10-12 ppm): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and its tendency to form hydrogen bonds, resulting in a characteristic broad singlet far downfield.

-

Aromatic Protons (~7.50-7.90 ppm): The protons on the benzene ring appear in the aromatic region.[1][2] Those ortho to the electron-withdrawing carbonyl group are expected to be further downfield (~7.90 ppm) compared to those meta to it (~7.50 ppm). The para-substitution pattern leads to a characteristic pair of doublets.

-

Methylene Protons (~2.00-3.10 ppm): The aliphatic chain exhibits three distinct signals. The methylene group adjacent to the ketone (~3.10 ppm) is the most deshielded due to the anisotropic effect of the carbonyl group. The methylene group adjacent to the carboxylic acid appears at a slightly lower chemical shift (~2.50 ppm). The central methylene group (~2.00 ppm) is the most shielded of the three and will appear as a quintet due to coupling with the two adjacent methylene groups.

-

tert-Butyl Protons (~1.35 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signature for this group.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-(4-tert-Butylphenyl)-5-oxovaleric acid

| Chemical Shift (ppm) | Assignment |

| ~199 | Ketone C=O |

| ~178 | Carboxylic Acid C=O |

| ~157 | Aromatic C-C(CH₃)₃ |

| ~134 | Aromatic C-C=O |

| ~128 | Aromatic CH (ortho to C=O) |

| ~126 | Aromatic CH (meta to C=O) |

| ~38 | -CH₂-C=O |

| ~35 | -C(CH₃)₃ |

| ~33 | -CH₂-COOH |

| ~31 | -C(CH₃)₃ |

| ~20 | -CH₂-CH₂-CH₂- |

Interpretation and Causality:

-

Carbonyl Carbons (~178-199 ppm): The two carbonyl carbons are the most deshielded carbons in the molecule, with the ketone carbonyl typically appearing at a slightly higher chemical shift than the carboxylic acid carbonyl.

-

Aromatic Carbons (~126-157 ppm): The aromatic carbons appear in the characteristic range of 120-160 ppm.[1][2] The quaternary carbons (C-C(CH₃)₃ and C-C=O) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Aliphatic Carbons (~20-38 ppm): The chemical shifts of the aliphatic carbons are influenced by their proximity to the electron-withdrawing carbonyl groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Figure 2: A standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [3]It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Table 4: Predicted Key Mass Spectral Fragments for 5-(4-tert-Butylphenyl)-5-oxovaleric acid

| m/z | Proposed Fragment |

| 248 | [M]⁺ (Molecular Ion) |

| 233 | [M - CH₃]⁺ |

| 161 | [C₁₁H₁₃O]⁺ (Acylium ion from cleavage of the C-C bond alpha to the ketone) |

| 147 | [C₁₀H₁₁O]⁺ |

| 117 | [C₉H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Interpretation and Causality:

-

Molecular Ion ([M]⁺, m/z 248): The peak corresponding to the intact molecule with one electron removed provides the molecular weight.

-

[M - CH₃]⁺ (m/z 233): Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway.

-

Acylium Ion (m/z 161): Alpha-cleavage next to the ketone carbonyl is a highly favorable fragmentation, leading to the formation of a stable acylium ion. This is often a prominent peak in the spectrum.

-

McLafferty Rearrangement: While not explicitly listed in the table, a McLafferty rearrangement involving the gamma-hydrogens of the valeric acid chain and the ketone carbonyl is possible, which would result in a neutral alkene loss and a charged enol fragment.

-

tert-Butyl Cation (m/z 57): The formation of the stable tert-butyl cation is expected and can be a significant peak.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.

Workflow for EI-MS Analysis

Figure 3: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of 5-(4-tert-Butylphenyl)-5-oxovaleric acid. The predicted data presented in this guide, based on established spectroscopic principles, offers a clear roadmap for researchers to confirm the identity and purity of this compound. The detailed experimental protocols further serve as a practical reference for laboratory work. This multi-faceted spectroscopic approach ensures the highest level of scientific integrity in the characterization of novel chemical entities.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

ResearchGate. (2005). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Analogs and Derivatives of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid: Synthesis, Biological Evaluation, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-tert-butylphenyl)-5-oxovaleric acid, a versatile scaffold for the development of novel therapeutic agents. This document delves into the synthetic pathways for the core molecule, explores the design and synthesis of its analogs and derivatives, and discusses their potential biological activities, with a particular focus on anti-inflammatory and enzyme inhibitory applications. Detailed experimental protocols, data presentation in tabular format, and diagrammatic representations of key processes are included to facilitate understanding and replication. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of this class of compounds.

Introduction: The Therapeutic Potential of the 4-tert-Butylphenyl Moiety

The 4-tert-butylphenyl group is a prominent structural motif in a variety of biologically active compounds. Its lipophilic nature and steric bulk can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its interaction with biological targets. Compounds incorporating this moiety have demonstrated a wide spectrum of activities, including anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibitory effects.[1][2][3]

5-(4-tert-Butylphenyl)-5-oxovaleric acid presents a particularly interesting scaffold for drug design. It combines the beneficial properties of the 4-tert-butylphenyl group with a flexible keto-acid chain that offers multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for desired therapeutic effects.

This guide will first detail the synthesis of the core 5-(4-tert-butylphenyl)-5-oxovaleric acid molecule. Subsequently, it will explore the rationale and methodologies for designing and synthesizing its analogs and derivatives. A significant portion of this document is dedicated to the potential biological activities of these compounds, drawing parallels from existing research on structurally related molecules. Finally, this guide will provide detailed experimental protocols and lay out a roadmap for future research in this promising area.

Synthesis of the Core Scaffold: 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

The primary and most efficient method for synthesizing the core molecule is through a Friedel-Crafts acylation reaction.[4][5] This electrophilic aromatic substitution reaction involves the acylation of tert-butylbenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate from the reaction of glutaric anhydride with AlCl₃. This highly electrophilic species then attacks the electron-rich aromatic ring of tert-butylbenzene, preferentially at the para position due to the steric hindrance of the tert-butyl group and its ortho, para-directing nature. A subsequent workup quenches the reaction and yields the desired product.

Caption: Friedel-Crafts acylation for the synthesis of the core molecule.

Detailed Experimental Protocol: Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Materials:

-

tert-Butylbenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, add tert-butylbenzene (1.0 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir the mixture until the ice has completely melted.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(4-tert-butylphenyl)-5-oxovaleric acid.

Design and Synthesis of Analogs and Derivatives

The 5-(4-tert-butylphenyl)-5-oxovaleric acid scaffold offers several reactive sites for modification, allowing for the creation of a diverse library of analogs and derivatives. The primary points of modification are the carboxylic acid group, the ketone, and the aromatic ring.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and heterocycles, which can significantly impact the compound's polarity, solubility, and biological activity.

-

Esterification: Reaction with various alcohols in the presence of an acid catalyst can yield a series of esters. Ester derivatives have been shown to possess enhanced anti-tubercular activity in some scaffolds.[6]

-

Amidation: Coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HBTU, HATU) can generate a library of amides.

-

Heterocycle Formation: The carboxylic acid can serve as a precursor for the synthesis of various five- and six-membered heterocycles, such as oxadiazoles, thiazoles, and triazoles.[7][8] These heterocycles are known to be present in many biologically active compounds.

Modification of the Ketone Group

The ketone functionality provides another avenue for structural diversification.

-

Reduction: Reduction of the ketone to a secondary alcohol can alter the compound's hydrogen bonding capacity and overall conformation.

-

Reductive Amination: Conversion of the ketone to an amine via reductive amination can introduce a basic center, which can be crucial for interactions with certain biological targets.

-

Wittig Reaction: The Wittig reaction can be employed to convert the ketone into an alkene, allowing for the introduction of various substituents.

Modification of the Aromatic Ring

While modifications to the aromatic ring are generally more complex, they can provide valuable insights into SAR.

-

Introduction of Substituents: Electrophilic aromatic substitution reactions can be used to introduce additional substituents onto the phenyl ring, such as nitro, halogen, or alkyl groups. These modifications can modulate the electronic properties and lipophilicity of the molecule.

Caption: Potential sites for derivatization of the core scaffold.

Biological Evaluation and Potential Applications

While specific biological data for 5-(4-tert-butylphenyl)-5-oxovaleric acid and its direct derivatives are not extensively reported in publicly available literature, the known activities of structurally similar compounds provide a strong basis for predicting their therapeutic potential.

Anti-inflammatory Activity

Numerous compounds containing the 4-tert-butylphenyl moiety have demonstrated significant anti-inflammatory properties.[8][9][10] Phenolic compounds, in particular, are known to possess anti-inflammatory and antioxidant activities.[11] The keto-acid structure of the core molecule is also found in some non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is highly probable that derivatives of 5-(4-tert-butylphenyl)-5-oxovaleric acid will exhibit anti-inflammatory effects.

Potential Targets and Mechanisms:

-

Cyclooxygenase (COX) Inhibition: The valeric acid side chain could mimic arachidonic acid, the natural substrate for COX enzymes, leading to competitive inhibition.

-

Lipoxygenase (LOX) Inhibition: Similar to COX, LOX enzymes are involved in the inflammatory cascade and could be potential targets.

-

Cytokine Modulation: Derivatives may modulate the production of pro-inflammatory cytokines such as TNF-α and interleukins.

Enzyme Inhibition

The structural features of 5-(4-tert-butylphenyl)-5-oxovaleric acid and its potential derivatives make them promising candidates as enzyme inhibitors for various therapeutic areas.

-

Protease Inhibition: The keto-acid functionality can act as a "warhead" to form covalent or non-covalent adducts with the active site residues of proteases.

-

Kinase Inhibition: The aromatic ring can engage in π-stacking interactions within the ATP-binding pocket of kinases, while the side chain can be modified to interact with the surrounding residues.

-

Other Enzymes: Depending on the specific modifications, derivatives could be designed to target other enzyme classes, such as hydrolases or oxidoreductases.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, several hypotheses for the SAR of 5-(4-tert-butylphenyl)-5-oxovaleric acid derivatives can be proposed:

| Modification Site | Structural Change | Expected Impact on Activity |

| Carboxylic Acid | Conversion to esters | Increased lipophilicity, potential for improved cell permeability. |

| Conversion to amides | Introduction of H-bond donors/acceptors, potential for specific target interactions. | |

| Formation of heterocycles | Introduction of rigid, planar structures that can enhance binding affinity. | |

| Ketone | Reduction to alcohol | Increased polarity, potential for new H-bonding interactions. |

| Conversion to oxime | Can act as a bioisostere for other functional groups. | |

| Aromatic Ring | Introduction of electron-withdrawing groups | May enhance interactions with electron-deficient pockets in target proteins. |

| Introduction of electron-donating groups | May enhance π-stacking interactions. |

Future Directions and Conclusion

The scaffold of 5-(4-tert-butylphenyl)-5-oxovaleric acid holds considerable promise for the development of new therapeutic agents. Future research should focus on the following areas:

-

Synthesis and Screening: A library of diverse analogs and derivatives should be synthesized based on the strategies outlined in this guide. This library should then be screened against a panel of relevant biological targets, including COX enzymes, various proteases, and kinases.

-

In-depth SAR Studies: Once initial hits are identified, a more focused synthetic effort should be undertaken to elucidate detailed structure-activity relationships.

-

Mechanism of Action Studies: For the most promising compounds, detailed mechanistic studies should be performed to identify their precise molecular targets and pathways of action.

-

Pharmacokinetic Profiling: Lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.

References

-

Chen, Z., Wu, Y., Liu, Y., Yang, S., Chen, Y., & Lai, L. (2011). Discovery of dual target inhibitors against cyclooxygenases and leukotriene A4 hydrolyase. Journal of Medicinal Chemistry, 54(10), 3650–3660. [Link]

-

Draper, N., & Stewart, P. M. (2005). 11beta-hydroxysteroid dehydrogenase and the pre-receptor regulation of corticosteroid hormone action. Journal of Endocrinology, 186(2), 251–271. [Link]

-

Hibi, S., Okamoto, Y., Tagami, K., Numata, H., Kobayashi, N., Shinoda, M., Kawahara, T., Murakami, M., Oketani, K., Inoue, T., et al. (1994). Novel dual inhibitors of 5-lipoxygenase and thromboxane A2 synthetase: synthesis and structure-activity relationships of 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazole derivatives. Journal of Medicinal Chemistry, 37(19), 3062–3070. [Link]

-

Hibi, S., Okamoto, Y., Tagami, K., Numata, H., Kobayashi, N., Shinoda, M., Kawahara, T., Harada, K., Miyamoto, K., & Yamatsu, I. (1996). Structure-activity relationships of (E)-3-(1,4-benzoquinonyl)-2-[(3-pyridyl)-alkyl]-2-propenoic acid derivatives that inhibit both 5-lipoxygenase and thromboxane A2 synthetase. Journal of Medicinal Chemistry, 39(16), 3148–3157. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Quang, D. N., Hashimoto, T., Hitaka, Y., Tanaka, M., Nukada, M., Yamamoto, I., & Asakawa, Y. (2004). Thelephantins I-N: p-terphenyl derivatives from the inedible mushroom Hydnellum caeruleum. Phytochemistry, 65(8), 1179–1184. [Link]

-

Rationally Designed Multitarget Agents Against Inflammation and Pain. (2014). PMC. [Link]

-

Sciencemadness.org. (2014). t-butyl benzene by Friedel-Crafts: some questions... [Link]

-

Structural diversity and biological activity of natural p-terphenyls. (2015). PMC. [Link]

-

Syafitri, D. M., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. PMC. [Link]

-

The Organic Chemistry Tutor. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. [Link]

-

Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. (n.d.). [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). PMC. [Link]

-

Terrusnolides A-D, New Butenolides With Anti-Inflammatory Activities From an Endophytic Aspergillus From Tripterygium Wilfordii. (2018). PubMed. [Link]

- WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof. (2016).

- US11565996B2 - Compounds for use as inhibitors of alternative oxidase or cytochrome bc1 complex. (2023).

-

Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. (2023). ResearchGate. [Link]

-

Chem 125. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

-

Chem LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Jagtap, R. A., et al. (2026). Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding. RSC Advances. [Link]

-

New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][12][13][14]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. (2021). MDPI. [Link]

- CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol. (2016).

-

Antioxidant and anti-inflammatory activity of a nanoparticle based intracanal drugs. (2022). NIH. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. (2023). PMC. [Link]

-

Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (2025). Technical Disclosure Commons. [Link]

Sources

- 1. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1,2,4]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terrusnolides A-D, new butenolides with anti-inflammatory activities from an endophytic Aspergillus from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and anti-inflammatory activity of a nanoparticle based intracanal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cerritos.edu [cerritos.edu]

- 14. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Introduction

5-(4-tert-Butylphenyl)-5-oxovaleric acid is a ketoacid of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a bulky tert-butyl group, a phenyl ring, and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a diverse range of compounds with potential applications in drug development and as a component in the creation of novel polymers and functional materials. The strategic selection of starting materials is a critical determinant of the efficiency, scalability, and economic viability of its synthesis. This guide provides a comprehensive technical overview of the primary synthetic route to 5-(4-tert-Butylphenyl)-5-oxovaleric acid, with a detailed focus on the requisite starting materials.

Core Synthesis Strategy: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for the preparation of 5-(4-tert-Butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction provides a robust and high-yielding pathway to the target molecule.

The Foundational Starting Materials

The success of the Friedel-Crafts acylation hinges on the quality and appropriate handling of two primary starting materials:

-

tert-Butylbenzene: The aromatic substrate that undergoes acylation.

-

Glutaric Anhydride: The acylating agent that introduces the five-carbon ketoacid chain.

A crucial auxiliary chemical is the Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most commonly employed for this transformation.

Physicochemical Properties of Key Starting Materials

A thorough understanding of the physical and chemical properties of the starting materials is paramount for safe handling and optimal reaction design.

| Property | tert-Butylbenzene | Glutaric Anhydride |

| CAS Number | 98-06-6[1] | 108-55-4 |

| Molecular Formula | C₁₀H₁₄ | C₅H₆O₃ |

| Molecular Weight | 134.22 g/mol | 114.10 g/mol |

| Appearance | Colorless liquid[1] | White to light yellow crystalline powder[2] |

| Boiling Point | 169 °C[1] | 290 °C[3] |

| Melting Point | -58 °C[1] | 46 - 57 °C[3] |

| Density | 0.867 g/cm³ at 25 °C[1] | 1.411 g/cm³[3] |

| Solubility | Insoluble in water[4] | Hydrolyzes in water[3] |

Reaction Mechanism: A Step-by-Step Elucidation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are illustrated below:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, activates the glutaric anhydride by coordinating with one of its carbonyl oxygens. This is followed by the cleavage of a C-O bond to generate a highly reactive acylium ion electrophile.

-

Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The tert-butyl group, being an ortho-, para-director, directs the incoming acyl group predominantly to the para position due to steric hindrance at the ortho positions.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₃-complexed carboxylate, removes a proton from the carbon atom bearing the new substituent. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in a complexed form with the product.

-

Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the final product, 5-(4-tert-Butylphenyl)-5-oxovaleric acid.

Diagram of the Friedel-Crafts Acylation Mechanism

Caption: The four key stages of the Friedel-Crafts acylation.

Detailed Experimental Protocol: A Self-Validating System

This protocol is a synthesized procedure based on established methods for Friedel-Crafts acylation reactions.

Materials:

-

tert-Butylbenzene (1.0 eq)

-

Glutaric anhydride (1.0 eq)

-

Anhydrous aluminum chloride (2.2 eq)

-

Dichloromethane (anhydrous)

-

Concentrated hydrochloric acid

-

Ice

-

Sodium sulfate (anhydrous)

-

Toluene or a mixture of ethyl acetate and petroleum ether for recrystallization

Procedure:

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: Dissolve glutaric anhydride in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel.

-

Addition of Aromatic Substrate: Following the addition of glutaric anhydride, add tert-butylbenzene dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and petroleum ether, to yield pure 5-(4-tert-Butylphenyl)-5-oxovaleric acid.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of the target molecule.

Alternative Synthetic Strategies: A Brief Overview

While Friedel-Crafts acylation is the most prominent route, other synthetic pathways could be envisioned, although they are generally less direct and may involve more steps.

-

Oxidation of a Precursor: One could potentially synthesize a precursor molecule, such as 5-(4-tert-butylphenyl)pentanoic acid, and then selectively oxidize the benzylic position to introduce the ketone. However, controlling the oxidation to avoid side reactions can be challenging.

-

Grignard Reaction: A Grignard reagent prepared from a suitable 4-tert-butylphenyl halide could react with a derivative of glutaric acid, such as a mono-ester mono-acid chloride, to form the desired ketoacid. This route would require careful protection of the carboxylic acid functionality.

A comparative analysis highlights the advantages of the Friedel-Crafts approach:

| Synthesis Route | Starting Materials | Advantages | Disadvantages |

| Friedel-Crafts Acylation | tert-Butylbenzene, Glutaric Anhydride | High yield, one-pot reaction, readily available starting materials. | Requires stoichiometric amounts of Lewis acid, generation of HCl gas. |

| Oxidation of Alkane | 5-(4-tert-butylphenyl)pentanoic acid | Avoids strong Lewis acids. | Multi-step synthesis of precursor, potential for over-oxidation. |

| Grignard Reaction | 4-tert-butylphenyl halide, Glutaric acid derivative | Milder reaction conditions. | Multi-step, requires protection/deprotection steps. |

Safety and Handling of Starting Materials

tert-Butylbenzene:

-

Hazards: Flammable liquid and vapor. Causes skin irritation.[5]

-

Handling Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves and eye protection.[5]

Glutaric Anhydride:

-

Hazards: Causes serious eye damage. Harmful if swallowed or in contact with skin. Causes skin irritation.[6]

-

Handling Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6]

Anhydrous Aluminum Chloride:

-

Hazards: Reacts violently with water. Causes severe skin burns and eye damage.

-

Handling Precautions: Handle in a dry, inert atmosphere (e.g., a glove box or under nitrogen). Wear appropriate personal protective equipment.

Conclusion

The synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid is most effectively achieved through the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. A comprehensive understanding of the properties and safe handling of these starting materials, coupled with a well-designed experimental protocol, is essential for a successful and reproducible synthesis. The information presented in this guide provides researchers, scientists, and drug development professionals with the foundational knowledge required to confidently approach the synthesis of this important chemical intermediate.

References

- CN105884628B - The preparation method of 2, 4- di-t-butyl -5- amino phenols - Google Patents.

- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents.

- CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents.

-

Total Synthesis of Peniterphenyls A and E - PMC - NIH. Available at: [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC - NIH. Available at: [Link]

-

5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - MDPI. Available at: [Link]

- EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents.

- WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

-

Material Safety Data Sheet - Glutaric anhydride - Cole-Parmer. Available at: [Link]

Sources

An In-Depth Guide to the Thermochemical Characterization of 5-(4-tert-Butylphenyl)-5-oxovaleric acid for Pharmaceutical Development

An in-depth technical guide or whitepaper on the core.

Introduction

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. These properties govern an API's stability, manufacturability, and ultimately, its therapeutic efficacy and safety profile. 5-(4-tert-Butylphenyl)-5-oxovaleric acid, a ketoacid derivative, presents a molecular structure of interest for further investigation. This guide provides a comprehensive framework for the thermochemical characterization of this compound, outlining not just the "what" but the "why" behind each experimental choice. We will proceed as if this were a novel candidate molecule, establishing a robust, self-validating workflow for determining its key thermal properties. This approach ensures that the data generated is not only accurate but also directly applicable to critical drug development decisions.

Part 1: Foundational Principles and Pre-analytical Considerations

Before any thermal analysis can be reliably performed, the purity and solid-state form of the 5-(4-tert-Butylphenyl)-5-oxovaleric acid sample must be unequivocally established. Thermochemical events are highly sensitive to impurities and polymorphism, which can introduce extraneous thermal transitions or alter the primary material's behavior.

1.1 Sample Purity and Identity Verification

The first step in any characterization is to confirm the identity and purity of the analyte. A purity level of >99.5% is typically required for definitive thermochemical analysis.

Experimental Protocol: Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Column: C18 reverse-phase column.

-

Detection: UV spectrophotometry at a wavelength determined by a preliminary UV scan of the compound.

-

Rationale: This method quantifies the presence of any process-related impurities or degradants, providing a precise purity value.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Rationale: Confirms the molecular structure of 5-(4-tert-Butylphenyl)-5-oxovaleric acid, ensuring the correct compound is being analyzed.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI-MS).

-

Rationale: Verifies the molecular weight of the compound, providing further confirmation of its identity.

-

Part 2: Thermal Stability and Decomposition Profile via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a pharmaceutical candidate like 5-(4-tert-Butylphenyl)-5-oxovaleric acid, TGA provides critical information on its decomposition temperature, which informs handling, drying, and storage conditions.

2.1 TGA Experimental Workflow

The workflow for TGA is designed to heat the material at a constant rate and precisely record the temperature at which mass loss occurs.

Caption: Workflow for Thermogravimetric Analysis (TGA).

2.2 Step-by-Step TGA Protocol

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the powdered 5-(4-tert-Butylphenyl)-5-oxovaleric acid into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Td), which is a key indicator of thermal stability.

Part 3: Phase Transitions and Energetics by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is an indispensable tool for identifying and quantifying thermal events such as melting, crystallization, and glass transitions.

3.1 DSC Experimental Workflow

The DSC workflow is designed to detect endothermic and exothermic events within the material as it is heated and cooled.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

3.2 Step-by-Step DSC Protocol

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-